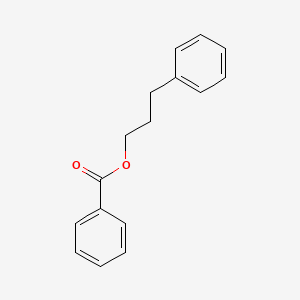
3-Phenylpropyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropyl benzoate is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 3-phenylpropyl benzoate in complex mixtures?
Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include:
- Column type : Polar capillary columns (e.g., DB-5MS) for resolving aromatic esters.
- Temperature programming : Start at 50°C, ramp at 3°C/min to 250°C to separate volatile esters like this compound .
- Retention indices (RI) : Compare experimental RI values (e.g., RI 2092–2104 for this compound) against databases like NIST .
- Quantification : Use peak area normalization in total ion chromatograms, with internal standards (e.g., cinnamyl cinnamate) for calibration .
Table 1 : Analytical Data for this compound
| Retention Index (RI) | Relative Abundance (%) | Sample Source | Reference |
|---|---|---|---|
| 2092–2104 | 0.35–2.31 | Elaeagnus flowers |
Q. What synthetic routes are available for preparing this compound?
Answer: Microwave-assisted esterification is efficient for synthesizing aromatic esters like this compound. Key conditions:
- Reagents : 3-Phenylpropanol and benzoyl chloride in the presence of a base (e.g., pyridine).
- Conditions : 165°C, 12.2 bar pressure, and 30-minute reaction time for optimal yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Q. How does solvent selection impact the stability and solubility of this compound?
Answer: this compound is lipophilic, with solubility enhanced in polar aprotic solvents (e.g., ethanol, acetone). Stability studies in supercritical CO₂/ethanol mixtures show diffusion coefficients (D₁₂) of ~0.5–1.2 × 10⁻⁸ m²/s at 313–333 K, indicating moderate stability under high-pressure conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in retention indices (RI) for this compound across GC-MS studies?
Answer: RI variations arise from differences in column polarity, temperature gradients, or co-eluting compounds. Strategies include:
- Cross-validation : Compare RI with structurally similar esters (e.g., benzyl benzoate, RI 2053–2062) .
- Standard addition : Spike samples with authentic this compound to confirm peak identity .
- High-resolution MS : Use HR-MS (Q-TOF) to distinguish isotopic patterns or fragmentation pathways .
Q. What structural features of this compound contribute to its volatility in fragrance applications?
Answer: The ester’s volatility is influenced by:
- Alkyl chain length : The 3-phenylpropyl group balances hydrophobicity and volatility.
- Aromatic interactions : π-π stacking with terpenoids (e.g., β-caryophyllene) in floral extracts enhances persistence .
- Boiling point : Estimated at 300–320°C, similar to benzyl benzoate (323°C) .
Q. How do intermolecular interactions affect this compound’s behavior in supercritical fluid extraction (SFE)?
Answer: In CO₂/ethanol mixtures, this compound exhibits:
- Diffusivity dependence : D₁₂ increases with temperature (313→333 K) but decreases at higher ethanol concentrations (>10% v/v) due to hydrogen bonding .
- Selectivity : Co-solvents like ethanol improve extraction yield by 15–20% compared to pure CO₂ .
Q. Are there structure-activity relationships (SAR) linking this compound to biological activity?
Answer: While direct evidence is limited, related esters (e.g., 3-phenylpropyl cinnamate) show antithrombotic properties in styrax extracts . Hypothetical SAR considerations:
- Ester linkage : Hydrolysis-resistant esters may enhance metabolic stability.
- Aromatic substitution : Electron-withdrawing groups on the benzoate ring could modulate bioactivity.
Data Contradiction Analysis
- RI discrepancies : reports RI 2092–2104, while similar esters in (e.g., benzyl cinnamate, RI 2114–2116) show higher values. This suggests column polarity or matrix effects (e.g., plant vs. synthetic samples) influence RI .
- Quantitative variability : Relative abundances in floral extracts range from 0.35% to 2.31% (), likely due to seasonal or genetic variations in plant sources .
Table 2 : Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS RN | 60045-26-3 | |
| Molecular Formula | C₁₆H₁₆O₂ | |
| Boiling Point | ~300–320°C (estimated) | |
| Solubility in Ethanol | >50 mg/mL |
Methodological Recommendations
- For identification : Combine GC-MS with RI matching and HR-MS confirmation.
- For synthesis : Optimize microwave conditions to reduce side products.
- For stability studies : Use supercritical CO₂/ethanol systems to mimic industrial extraction environments.
属性
CAS 编号 |
60045-26-3 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.3 g/mol |
IUPAC 名称 |
3-phenylpropyl benzoate |
InChI |
InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |
InChI 键 |
ONPVMQLRVWKFFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
60045-26-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















